10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione
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Overview
Description
10-Butyl-10-chloro-1-azatricyclo[63104,12]dodeca-4(12),5,7-triene-9,11-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione typically involves multiple steps. One common method includes the photolysis of N-chloroacetyl-3,4-dimethoxyphenylbutylamine, which leads to the formation of the desired tricyclic structure . The reaction conditions often require specific wavelengths of light and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione
- 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione
Uniqueness
10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is unique due to its butyl and chloro substituents, which can influence its reactivity and interactions with other molecules. These substituents may enhance its stability, solubility, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H16ClNO2 |
---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
10-butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
InChI |
InChI=1S/C15H16ClNO2/c1-2-3-8-15(16)13(18)11-6-4-5-10-7-9-17(12(10)11)14(15)19/h4-6H,2-3,7-9H2,1H3 |
InChI Key |
BAUOHOMSEPGRII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)C2=CC=CC3=C2N(C1=O)CC3)Cl |
Origin of Product |
United States |
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